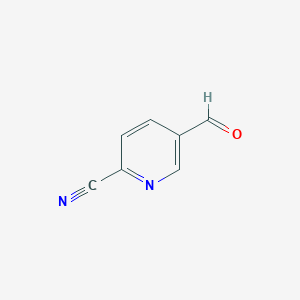

5-Formylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-formylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOAZOZQOTWMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450726 | |

| Record name | 5-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-68-7 | |

| Record name | 5-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 5-Formylpicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formylpicolinonitrile (also known as 5-formyl-2-pyridinecarbonitrile), a valuable intermediate in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic methods that probe its molecular framework and functional groups. The data presented herein is essential for confirming the identity and purity of the compound in a research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Assignment |

| 132 | [M]⁺ (Molecular Ion) |

| Fragmentation data not available in search results |

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

FT-IR Spectroscopy Protocol

For a solid sample of this compound, an IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded as the infrared beam passes through the crystal and is attenuated by the sample at specific frequencies corresponding to its vibrational modes.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-Depth Technical Guide to the Reaction Mechanisms of 5-Formylpicolinonitrile with Nucleophiles for Drug Development Professionals

October 30, 2025

Abstract

5-Formylpicolinonitrile is a versatile bifunctional molecule featuring a reactive aldehyde and a nitrile group on a pyridine scaffold. This unique arrangement of functional groups makes it a valuable intermediate in synthetic and medicinal chemistry, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound with various nucleophiles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of reaction pathways to facilitate its application in drug discovery and development. The guide also explores the potential of this compound derivatives as modulators of key signaling pathways implicated in cancer.

Introduction

This compound, with the chemical formula C₇H₄N₂O, possesses a formyl group at the 5-position and a nitrile group at the 2-position of the pyridine ring. This substitution pattern renders the molecule highly reactive and a key building block for a diverse range of heterocyclic compounds.[1] The electrophilic nature of the formyl group's carbon atom makes it susceptible to attack by a wide array of nucleophiles, leading to addition and condensation products. Concurrently, the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, offering further avenues for molecular diversification.[1]

The pyridine core is a common motif in many biologically active compounds, and the introduction of varied substituents through reactions at the formyl and nitrile positions allows for the systematic exploration of structure-activity relationships (SAR). This guide will delve into the primary reaction mechanisms of this compound with common nucleophiles, providing practical experimental details and highlighting its potential in the synthesis of compounds targeting critical biological pathways.

Reaction Mechanisms and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic character of the formyl group and the nitrile group. The following sections detail the mechanisms and provide exemplary experimental protocols for its reactions with common classes of nucleophiles.

Reaction with Amine Nucleophiles: Schiff Base Formation and Reductive Amination

The reaction of this compound with primary amines yields Schiff bases (imines), which can be further reduced to secondary amines through reductive amination.

Mechanism: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the formyl group, followed by dehydration to form the imine.

General Experimental Protocol for Schiff Base Formation:

A general procedure for the synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine.[2][3][4][5][6]

-

Dissolve 0.01 moles of this compound in 20 mL of anhydrous ethanol, warming if necessary.

-

To the cooled solution, add a solution of 0.01 moles of the desired aromatic or aliphatic amine in 20-40 mL of anhydrous ethanol dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The resulting crystalline product is collected by filtration, washed with a small amount of cold methanol, and dried.

Quantitative Data for Analogous Schiff Base Syntheses:

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Recrystallization Solvent |

| Aniline | N-(3'-formyl-5'-ethoxy-6'-hydroxybenzyliden)aniline | 85 | 158-160 | Ethanol |

| p-Toluidine | N-(3'-formyl-5'-ethoxy-6'-hydroxybenzyliden)-p-toluidine | 94 | 170-172 | Toluene |

| p-Anisidine | N-(3'-formyl-5'-ethoxy-6'-hydroxybenzyliden)-p-anisidine | 92 | 164-166 | Ethanol |

| p-Nitroaniline | N-(3'-formyl-5'-ethoxy-6'-hydroxybenzyliden)-p-nitroaniline | 68 | 218-220 | Acetone |

Table 1: Yields and physical properties of Schiff bases derived from 5-formyl ethylvanillin and various aromatic amines.[2]

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.

Mechanism: The base abstracts a proton from the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the condensed product.

General Experimental Protocol for Knoevenagel Condensation:

A typical procedure for the Knoevenagel condensation is as follows:

-

To a 25 mL round-bottom flask containing 10 mL of ethanol, add the active methylene compound (e.g., malononitrile, 1 mmol).

-

Add 10 mg of a suitable catalyst (e.g., piperidine, ammonium acetate).

-

Add this compound (1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for the required time (typically a few minutes to a few hours).

-

The product can be isolated by filtration and purified by recrystallization.

Quantitative Data for Analogous Knoevenagel Condensations:

Knoevenagel condensations of various benzaldehyde derivatives with malononitrile have been reported to proceed with excellent yields, often within minutes at room temperature.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2-Benzylidenemalononitrile | 100 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 100 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 100 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 100 |

Table 2: Yields for the Knoevenagel condensation of various aldehydes with malononitrile.

Wittig Reaction with Phosphorus Ylides

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides.

Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound to form a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine oxide.

General Experimental Protocol for Wittig Reaction:

A procedure for the Wittig reaction with a similar substrate, 2-methyl-5-formylpyridine, is as follows:[7]

-

Suspend methyltriphenylphosphonium bromide (173g) in 400 mL of diethyl ether in a 2L four-necked flask and cool to below 5°C.

-

Add potassium tert-butoxide (57g) in portions and stir the resulting ylide solution for 1 hour.

-

Slowly add a solution of 2-methyl-5-formylpyridine dropwise, maintaining the reaction temperature below 10°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Filter off the triphenylphosphine oxide byproduct.

-

The filtrate is concentrated under reduced pressure, and the product is collected by distillation.

Quantitative Data for an Analogous Wittig Reaction:

The reaction of 2-methyl-5-formylpyridine with the methylide ylide produced 2-methyl-5-vinylpyridine with a total yield of 74.9%.[7]

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents, are strong nucleophiles that can add to both the formyl and nitrile groups of this compound. The reaction with the formyl group leads to secondary alcohols, while reaction with the nitrile group, after hydrolysis, yields a ketone.

Mechanism: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the formyl or nitrile group. For the nitrile reaction, an imine intermediate is formed, which is then hydrolyzed to a ketone.

Due to the high reactivity of organometallic reagents, careful control of reaction conditions is necessary to achieve selectivity. Specific experimental protocols and quantitative data for the reaction of this compound with organometallic reagents were not found in the searched literature.

Role in Drug Development and Signaling Pathways

The derivatives of this compound are of significant interest in drug discovery due to their structural resemblance to known bioactive molecules and their potential to interact with key biological targets.

Kinase Inhibition

The pyridine-5-carbonitrile scaffold is a key feature in a number of kinase inhibitors. For instance, derivatives of 2,4-dimorpholinopyrimidine-5-carbonitrile have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K).[8] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Derivatives synthesized from this compound can be designed to target the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling. The ability to readily synthesize a library of compounds from this starting material allows for the fine-tuning of inhibitory potency and selectivity.

Tubulin Polymerization Inhibition

Derivatives of 2-phenylacrylonitrile, which can be synthesized via the Knoevenagel condensation of an aromatic aldehyde with a substituted acetonitrile, have been identified as potent inhibitors of tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis, making it a validated target for anticancer drugs.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its dual reactivity, stemming from the formyl and nitrile groups, allows for the straightforward introduction of diverse chemical functionalities. This guide has provided an in-depth overview of the key reaction mechanisms of this compound with various nucleophiles, along with practical experimental protocols. Furthermore, the potential for its derivatives to act as inhibitors of critical signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, and as tubulin polymerization inhibitors, underscores its importance in modern drug discovery. The synthetic accessibility and potential for biological activity make this compound a compelling scaffold for the development of next-generation therapeutics. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully exploit its potential in medicinal chemistry.

References

- 1. This compound | 131747-68-7 | Benchchem [benchchem.com]

- 2. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 3. asianpubs.org [asianpubs.org]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. nanobioletters.com [nanobioletters.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Methyl-5-vinylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Formylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 5-Formylpicolinonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices. The presented data tables and figures are illustrative templates for the organization and presentation of experimentally derived results.

Introduction to this compound

This compound is a pyridine derivative characterized by a formyl group at the 5-position and a nitrile group at the 2-position. This unique arrangement of functional groups suggests a reactive chemical profile, making solubility and stability critical parameters for its development in pharmaceutical and chemical applications. The formyl group can participate in nucleophilic additions and condensations, while the nitrile group is susceptible to hydrolysis. The pyridine ring itself can be involved in various chemical transformations. Understanding the solubility and stability of this compound is paramount for formulation development, ensuring therapeutic efficacy, and maintaining safety.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug development.

Kinetic solubility measures the concentration of a compound in a supersaturated solution before it precipitates. It is a high-throughput screening method often used in early drug discovery.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Working Solutions: From the stock solution, prepare a series of working solutions in DMSO.

-

Assay Plate Preparation: Add the working solutions to a 96-well microplate.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the desired final compound concentrations and a final DMSO concentration of typically 1-2%.

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for a set period, often 1 to 2 hours, with gentle shaking.

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by UV/Vis spectroscopy to detect the formation of a precipitate. The highest concentration that remains clear is reported as the kinetic solubility.[1][2][3]

Data Presentation: Kinetic Solubility of this compound (Hypothetical Data)

| Parameter | Value |

| Assay Method | Nephelometry |

| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Co-solvent | 1% DMSO |

| Incubation Time | 2 hours |

| Temperature | 25°C |

| Kinetic Solubility | 75 µg/mL |

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. It is considered the "true solubility" and is the gold standard for solubility determination. The shake-flask method is the most common technique for this measurement.[4][5]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[5]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Thermodynamic Solubility of this compound (Hypothetical Data)

| Solvent/Buffer | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | 150 |

| Acetate Buffer | 4.5 | 25 | 95 |

| Phosphate Buffer | 6.8 | 25 | 80 |

| Phosphate-Buffered Saline | 7.4 | 25 | 78 |

| Water | ~7.0 | 25 | 85 |

| Ethanol | N/A | 25 | > 1000 |

| Methanol | N/A | 25 | > 1000 |

| Acetonitrile | N/A | 25 | 850 |

| Dichloromethane | N/A | 25 | > 2000 |

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.[6][7][8]

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule.[6][8]

Experimental Protocols: Forced Degradation of this compound

A stock solution of this compound (e.g., 1 mg/mL) is typically used for these studies.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N to 1 N HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., up to 72 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N to 1 N NaOH.

-

Incubate at room or elevated temperature for a specified period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the mixture at room temperature for a specified period, protected from light.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat in an oven (e.g., 80°C).

-

Expose a solution of the drug substance to heat.

-

-

Photolytic Degradation:

-

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

-

A control sample should be kept in the dark under the same conditions.

-

Following exposure to stress conditions, all samples, including a control, are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Data Presentation: Forced Degradation of this compound (Hypothetical Data)

| Stress Condition | Time | Temperature (°C) | % Assay of this compound | % Total Degradation | Number of Degradants |

| 0.1 N HCl | 24 h | 60 | 85.2 | 14.8 | 2 |

| 0.1 N NaOH | 8 h | 25 | 78.5 | 21.5 | 3 |

| 3% H₂O₂ | 24 h | 25 | 92.1 | 7.9 | 1 |

| Heat (Solid) | 48 h | 80 | 98.6 | 1.4 | 1 |

| Photolytic | 1.2 million lux h | 25 | 95.3 | 4.7 | 2 |

Visualizations

Caption: Thermodynamic Solubility Workflow

Caption: Forced Degradation Study Workflow

Based on the chemical structure of this compound, several degradation pathways can be anticipated.

Caption: Potential Degradation Pathways

Conclusion

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Formylpicolinonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylpicolinonitrile, also known as 2-cyano-5-formylpyridine or 6-cyanopyridine-3-carboxaldehyde, is a pyridine-based heterocyclic compound with the chemical formula C₇H₄N₂O.[1][2][3] Its structure, featuring both a nitrile and a formyl group on the pyridine ring, makes it a versatile and valuable intermediate in organic synthesis. The electron-withdrawing nature of these functional groups renders the molecule susceptible to a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of the history, synthesis, and key applications of this compound.

While a singular, definitive report on the initial "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis and utility are well-established through various chemical methodologies. The history of this compound is therefore intrinsically linked to the development of synthetic reactions that enable its efficient preparation.

History of Key Synthetic Methodologies

The synthesis of this compound primarily relies on established and well-understood organic reactions. The historical context of these methods provides insight into the evolution of synthetic strategies for producing this important intermediate.

One of the most plausible methods for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction, named after Anton Vilsmeier and Albrecht Haack, was first reported in 1927 and has since become a fundamental tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium salt, which then acts as the formylating agent.[5][6] The application of this reaction to pyridine derivatives has been a significant advancement in the synthesis of pyridine aldehydes.

Another key synthetic route is the oxidation of a methyl-substituted precursor , specifically 5-methylpicolinonitrile. The selective oxidation of a methyl group to an aldehyde is a common transformation in organic synthesis, with a variety of oxidizing agents available to effect this change. The development of mild and selective oxidation methods has been crucial for the high-yield synthesis of aldehydes without over-oxidation to the corresponding carboxylic acid.

Synthetic Pathways

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Vilsmeier-Haack Reaction of 2-Cyanopyridine

The direct formylation of 2-cyanopyridine (picolinonitrile) at the 5-position is a direct and efficient method for the synthesis of this compound. The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as the electrophile in an electrophilic aromatic substitution reaction.

Experimental Protocol:

A detailed, generalized protocol for the Vilsmeier-Haack reaction is as follows:

-

Reagent Preparation: In a cooled, inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring. The temperature is typically maintained between 0 and 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

Reaction with Substrate: 2-Cyanopyridine is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrate.

-

Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice or into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the excess acid and hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: The product is then extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Oxidation of 5-Methylpicolinonitrile

This method involves the selective oxidation of the methyl group of 5-methylpicolinonitrile to a formyl group. A variety of oxidizing agents can be employed for this transformation.

Experimental Protocol:

A general protocol for the oxidation of 5-methylpicolinonitrile is as follows:

-

Reaction Setup: 5-Methylpicolinonitrile is dissolved in a suitable solvent (e.g., dichloromethane, acetic acid).

-

Addition of Oxidant: An oxidizing agent is added to the solution. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Common oxidants for this type of transformation include selenium dioxide (SeO₂), chromium-based reagents, or catalytic methods involving transition metals.

-

Reaction Conditions: The reaction is typically stirred at a specific temperature for a period of time until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is then worked up to remove the oxidant and any byproducts. This may involve filtration, washing with aqueous solutions, and extraction. The crude product is then purified by column chromatography or recrystallization.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 131747-68-7 | [1][2][7][8] |

| Molecular Formula | C₇H₄N₂O | [1][2][3] |

| Molecular Weight | 132.12 g/mol | [1][2][3] |

| Appearance | Off-White to Pale Yellow Solid | [9] |

| Melting Point | 86-88 °C | [9] |

| Boiling Point (Predicted) | 331.3±27.0 °C | [9] |

| Density (Predicted) | 1.24±0.1 g/cm³ | [9] |

| pKa (Predicted) | -2.12±0.10 | [9] |

| Solubility | Chloroform, Methanol | [9] |

Spectroscopic Data

While specific spectra are not provided in the search results, typical spectroscopic data for a compound with the structure of this compound would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the carbonyl carbon of the aldehyde group.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde, the C≡N stretching of the nitrile, and the aromatic C-H and C=C/C=N stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (132.12 g/mol ).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the construction of complex molecular architectures with potential biological activity.

One notable application is its use as an intermediate in the synthesis of GLPG0634 (Filgotinib) , a selective Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of rheumatoid arthritis and other inflammatory diseases.[9] This highlights the importance of this compound in the development of modern therapeutics.

The presence of the formyl and nitrile groups allows for various synthetic transformations, including:

-

Reductive amination of the aldehyde to introduce diverse amine functionalities.

-

Wittig and related olefination reactions to extend the carbon skeleton.

-

Condensation reactions to form various heterocyclic systems.

-

Hydrolysis or reduction of the nitrile group to a carboxylic acid or an amine, respectively.

Conclusion

This compound is a key heterocyclic building block with significant applications in organic synthesis, particularly in the field of medicinal chemistry. While its specific "discovery" is not tied to a single historical event, the development of powerful synthetic methods like the Vilsmeier-Haack reaction has made it a readily accessible and valuable compound. Its versatile reactivity continues to be exploited in the synthesis of complex and biologically active molecules, underscoring its importance for researchers and professionals in drug discovery and development.

References

- 1. This compound | 131747-68-7 | Benchchem [benchchem.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. 131747-68-7,5-formylpicolinonitrile_CoreSyn [coresyn.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 7. 131747-68-7|this compound|BLD Pharm [bldpharm.com]

- 8. 131747-68-7|this compound| Ambeed [ambeed.com]

- 9. 2-Pyridinecarbonitrile,5-formyl-(9CI) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Strategic Application of 5-Formylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the landscape of drug discovery continues to evolve, the demand for versatile and reactive chemical scaffolds is at an all-time high. Among these, 5-Formylpicolinonitrile, a strategically functionalized pyridine derivative, has emerged as a valuable building block in the synthesis of complex therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Unique Chemical Profile of this compound

This compound, also known as 2-cyano-5-formylpyridine, possesses a unique arrangement of a formyl group and a nitrile group on a pyridine ring. This distinct combination of functionalities makes it a highly versatile intermediate for the synthesis of a wide array of bioactive molecules. The electron-withdrawing nature of the nitrile and formyl groups activates the pyridine ring, while the groups themselves offer multiple avenues for chemical modification. The formyl group is amenable to reactions such as nucleophilic additions, condensations, and reductive aminations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This chemical reactivity profile allows for the construction of diverse molecular architectures, a critical aspect of modern drug discovery.

Synthesis of this compound

The primary synthetic routes to this compound involve either the direct formylation of a picolinonitrile precursor or the oxidation of a corresponding methyl-substituted pyridine.

Table 1: Synthetic Approaches to this compound

| Method | Starting Material | Reagents and Conditions | Key Considerations |

| Oxidation | 5-Methylpicolinonitrile | Various oxidizing agents (e.g., SeO₂) | Careful control of reaction conditions to prevent over-oxidation to the carboxylic acid. |

| Formylation | Picolinonitrile | Vilsmeier-Haack reagent (DMF, POCl₃) | Electrophilic aromatic substitution. |

| Cyanation | 2-Halo-5-formylpyridine | Copper(I) cyanide | Nucleophilic aromatic substitution. |

Applications in the Synthesis of Enzyme Inhibitors

The structural features of this compound make it a particularly attractive starting material for the synthesis of various enzyme inhibitors, a cornerstone of modern therapeutics. The ability to readily modify both the formyl and nitrile groups allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Case Study: Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors. Derivatives of this compound, such as 2-amino-5-cyanopyridine, serve as key intermediates in the synthesis of potent kinase inhibitors.[1][2]

Experimental Protocol: A Representative Synthesis of a 2-Amino-3-cyanopyridine Derivative

A one-pot synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3] While this protocol does not directly use this compound, the resulting 2-amino-3-cyanopyridine scaffold is analogous to what could be derived from it, for instance, by converting the formyl group to a suitable reactive partner for cyclization.

-

Materials: Aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), ammonium acetate (3 mmol).

-

Procedure:

-

Combine the aldehyde, methyl ketone, malononitrile, and ammonium acetate in a dry flask.

-

Place the flask in a microwave oven and irradiate for 7-9 minutes.

-

After the reaction, wash the mixture with ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol.

-

This method provides a rapid and efficient route to highly substituted pyridines that are valuable precursors for kinase inhibitors.[3]

Signaling Pathway: Kinase Inhibition in Cancer Therapy

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for kinase inhibitors.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for a kinase inhibitor.

Versatile Chemical Transformations of this compound

The synthetic utility of this compound is further highlighted by the diverse range of chemical transformations it can undergo, providing access to a multitude of heterocyclic systems and functionalized molecules.

Reductive Amination

The formyl group can be readily converted to an amine via reductive amination, a powerful tool for introducing nitrogen-containing substituents. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, leading to the synthesis of libraries of compounds for biological screening.

Experimental Workflow: Reductive Amination

Caption: General workflow for the reductive amination of this compound.

Knoevenagel Condensation

The Knoevenagel condensation of the formyl group with active methylene compounds provides a route to α,β-unsaturated systems. These products can then undergo further reactions, such as Michael additions or cycloadditions, to construct more complex molecular frameworks, including various heterocyclic rings.

Future Perspectives and Conclusion

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of reactive functional groups on a privileged pyridine scaffold allows for the efficient synthesis of diverse libraries of compounds with the potential for a wide range of biological activities. The continued exploration of the reactivity of this intermediate is expected to lead to the discovery of novel therapeutic agents targeting a variety of diseases. As the principles of green chemistry become increasingly important, the development of more efficient and environmentally friendly synthetic routes to and from this compound will be a key area of future research.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for professional scientific guidance. The experimental protocols provided are representative and may require optimization for specific applications.

References

- 1. 2-Amino-5-cyanopyridine | 4214-73-7 | Benchchem [benchchem.com]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Reactivity of Formyl and Nitrile Groups in 5-Formylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differential reactivity of the formyl and nitrile functionalities in 5-Formylpicolinonitrile, a versatile building block in synthetic and medicinal chemistry. The strategic positioning of an electrophilic aldehyde and a nucleophilic nitrile on a pyridine ring allows for a wide array of selective chemical transformations, making it a valuable scaffold for the synthesis of diverse heterocyclic compounds and potential pharmaceutical agents.

Core Reactivity Principles

This compound's reactivity is governed by the distinct electronic nature of its two functional groups. The formyl group at the 5-position is a classic electrophilic center, susceptible to nucleophilic attack. Conversely, the nitrile group at the 2-position, while also possessing an electrophilic carbon, can act as a nucleophile through its nitrogen lone pair or undergo transformations to other functional groups like carboxylic acids or amines.[1] This inherent difference in reactivity allows for selective manipulation of one group while preserving the other, a key strategy in multi-step organic synthesis.

Reactions Targeting the Formyl Group

The aldehyde functionality of this compound is a primary site for carbon-carbon and carbon-heteroatom bond formation.

Selective Reduction to Alcohol

The formyl group can be selectively reduced to a primary alcohol, yielding 5-(hydroxymethyl)picolinonitrile, without affecting the nitrile group. This transformation is typically achieved using mild reducing agents.

Table 1: Selective Reduction of the Formyl Group

| Reagent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |

| Sodium Borohydride (NaBH₄) | Ethanol | 0 to RT | 1 - 2 h | >95 |

Experimental Protocol: Synthesis of 5-(Hydroxymethyl)picolinonitrile

To a solution of this compound (1.0 eq) in ethanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 5-(hydroxymethyl)picolinonitrile as a solid.

Logical Relationship: Selective Reduction

Caption: Selective reduction of the formyl group.

Knoevenagel Condensation

The electrophilic aldehyde readily participates in Knoevenagel condensation with active methylene compounds, leading to the formation of a new carbon-carbon double bond. This reaction is a cornerstone for the synthesis of various substituted alkenes.

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Base | Solvent | Temperature (°C) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | Reflux | 85 - 95 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 80 - 90 |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in ethanol is heated at reflux for 2-4 hours. Upon cooling, the product, 2-((2-cyanopyridin-5-yl)methylene)malononitrile, precipitates from the reaction mixture and can be collected by filtration, washed with cold ethanol, and dried.

Experimental Workflow: Knoevenagel Condensation

Caption: Workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides another powerful method for converting the formyl group into an alkene. By reacting this compound with a phosphorus ylide, a variety of substituted vinylpyridines can be synthesized.

Table 3: Wittig Reaction of this compound

| Phosphorus Ylide | Base | Solvent | Temperature (°C) | Yield (%) |

| (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 0 to RT | 75 - 85 |

| Ethyl (triphenylphosphoranylidene)acetate | NaH | THF | 0 to RT | 70 - 80 |

Experimental Protocol: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added (cyanomethyl)triphenylphosphonium chloride (1.2 eq) portion-wise. The mixture is stirred at room temperature for 1 hour to generate the ylide. A solution of this compound (1.0 eq) in THF is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield 3-(2-cyanopyridin-5-yl)acrylonitrile.

Reactions Involving the Nitrile Group

The nitrile group in this compound can be transformed into several other important functional groups, providing further avenues for molecular diversification.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 5-formylpicolinic acid. This transformation is useful for introducing a carboxylic acid moiety while retaining the aldehyde.

Table 4: Hydrolysis of the Nitrile Group

| Conditions | Temperature (°C) | Reaction Time | Yield (%) |

| Concentrated HCl (aq) | 100 | 4 - 6 h | 70 - 80 |

| 6M NaOH (aq), then acid workup | 100 | 6 - 8 h | 75 - 85 |

Experimental Protocol: Acidic Hydrolysis to 5-Formylpicolinic Acid

This compound is heated in concentrated hydrochloric acid at 100 °C for 4-6 hours. The reaction mixture is then cooled, and the pH is adjusted to 3-4 with a base, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried to give 5-formylpicolinic acid.

Signaling Pathway: Hydrolysis of Nitrile Group

Caption: Pathway for nitrile hydrolysis.

Reduction to Amine

The nitrile group can be reduced to a primary amine, yielding (5-formylpyridin-2-yl)methanamine. This reaction requires stronger reducing agents than those used for the selective reduction of the formyl group. It is important to note that under these conditions, the formyl group will also be reduced. To achieve selective reduction of the nitrile, the formyl group must first be protected.

Table 5: Reduction of the Nitrile Group (with concomitant formyl reduction)

| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to Reflux | 4 - 6 h | 60 - 70 |

| Catalytic Hydrogenation (H₂/Raney Ni) | Methanol | RT | 12 - 16 h | 65 - 75 |

Experimental Protocol: Reduction with Lithium Aluminum Hydride

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent.

To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, a solution of this compound (1.0 eq) in THF is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product, which can be purified by distillation or chromatography.

Cyclocondensation Reactions

The bifunctional nature of this compound makes it an excellent substrate for cyclocondensation reactions, leading to the formation of various fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Imidazo[1,5-a]pyridines

Reaction of this compound with primary amines and an isocyanide in a multicomponent reaction can lead to the formation of imidazo[1,5-a]pyridine derivatives. The reaction proceeds through initial formation of an imine, followed by nucleophilic attack of the isocyanide and subsequent cyclization.

Table 6: Synthesis of Imidazo[1,5-a]pyridines

| Primary Amine | Isocyanide | Catalyst | Solvent | Yield (%) |

| Aniline | tert-Butyl isocyanide | Sc(OTf)₃ | Methanol | 50 - 60 |

| Benzylamine | Cyclohexyl isocyanide | Sc(OTf)₃ | Methanol | 55 - 65 |

Experimental Protocol: Synthesis of an Imidazo[1,5-a]pyridine Derivative

A mixture of this compound (1.0 eq), aniline (1.1 eq), tert-butyl isocyanide (1.2 eq), and scandium(III) triflate (10 mol%) in methanol is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding imidazo[1,5-a]pyridine-1-carbonitrile derivative.

Logical Relationship: Imidazopyridine Synthesis

Caption: Multicomponent synthesis of imidazopyridines.

Conclusion

This compound is a highly versatile and reactive molecule that offers a wealth of opportunities for the synthesis of complex and biologically relevant compounds. The ability to selectively manipulate its formyl and nitrile groups through a variety of well-established and robust chemical transformations makes it an invaluable tool for researchers in organic synthesis and drug discovery. This guide provides a foundational understanding of its reactivity and detailed protocols for its key transformations, serving as a practical resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation with 5-Formylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction utilizing 5-Formylpicolinonitrile as the aldehyde component. The resulting products, substituted 2-(pyridin-3-yl)acrylonitrile derivatives, are of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel kinase inhibitors.

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[1][2] This reaction is widely employed in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] In the context of drug discovery, the pyridine moiety is a privileged scaffold, and its derivatives have shown a wide range of biological activities, including anticancer properties. Specifically, pyridinylmethylene malononitrile derivatives have emerged as potent inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in oncology.[3][4][5][6]

This application note focuses on the reaction of this compound with common active methylene compounds, namely malononitrile and ethyl cyanoacetate, to yield products with potential as anticancer agents.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound is as follows:

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocols

Two detailed protocols are provided below for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate, respectively. These protocols are based on established methods for similar pyridine aldehydes.

Protocol 1: Synthesis of 2-((5-cyanopyridin-3-yl)methylene)malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.

-

Add piperidine (1 mmol, 0.1 eq.) to the solution.

-

Equip the flask with a condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

-

Wash the collected solid with cold ethanol and then with distilled water.

-

Dry the product under vacuum to obtain the final compound.

-

Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-cyanopyridin-3-yl)acrylate

Materials:

-

This compound

-

Ethyl cyanoacetate

-

1,4-diazabicyclo[2.2.2]octane (DABCO) (catalyst)

-

Ethanol or a mixture of water and ethanol (solvent)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of this compound (10 mmol) and ethyl cyanoacetate (12 mmol) in 20 mL of ethanol, add DABCO (2 mmol, 0.2 eq.).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Upon completion, add 30 mL of water to the reaction mixture and extract the product with diethyl ether (2 x 20 mL).

-

Wash the combined organic layers with brine (2 x 20 mL) and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the purified product by spectroscopic methods.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of pyridine aldehydes with active methylene compounds, which can be used as a reference for the reaction with this compound.

Table 1: Reaction Conditions for Knoevenagel Condensation of Pyridine Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine-4-carboxaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | Room Temp. | 0.5 | 95 | [7] |

| Benzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl-H₂O | 50 | 0.17 | 99 | [4][8][9] |

| Pyridine-2-carboxaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | Room Temp. | 0.5 | 92 | [7] |

| Pyridine-3-carboxaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | Room Temp. | 0.5 | 90 | [7] |

| Various Aromatic Aldehydes | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 85-95 | [10] |

Table 2: Biological Activity of Representative Pyridinylmethylene Malononitrile Derivatives

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-derived cyanoacetohydrazone | VEGFR-2 | HepG2 | 4.25 | [3][10] |

| Pyridine-derived cyanoacetohydrazone | VEGFR-2 | MCF-7 | 6.08 | [3][10] |

| Pyrimidine-5-carbonitrile derivative | EGFRʷᵗ | - | 0.09 | [5][11] |

| Pyrimidine-5-carbonitrile derivative | EGFRᵗ⁷⁹⁰ᵐ | - | 4.03 | [5][11] |

| Cyanopyridone derivative | VEGFR-2 | - | - | [12] |

| Cyanopyridone derivative | HER-2 | - | - | [12] |

Mechanism and Signaling Pathway

The Knoevenagel condensation products of this compound, particularly the pyridinylmethylene malononitriles, have shown promise as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.

Caption: Inhibition of RTK signaling by pyridinylmethylene malononitrile.

The diagram above illustrates how these compounds can inhibit the signaling cascade. By binding to the ATP-binding site of the kinase domain of VEGFR-2 or EGFR, the pyridinylmethylene malononitrile derivatives prevent the phosphorylation and activation of downstream signaling molecules. This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and angiogenesis, and can induce apoptosis.

Conclusion

The Knoevenagel condensation of this compound provides a straightforward and efficient route to synthesize a variety of substituted 2-(pyridin-3-yl)acrylonitrile derivatives. These compounds are of high interest to the drug development community due to their potential to act as potent inhibitors of key cancer-related signaling pathways. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Dihydropyridines Using 5-Formylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of dihydropyridine derivatives utilizing 5-Formylpicolinonitrile as a key starting material. The described methodology is based on the well-established Hantzsch dihydropyridine synthesis, a multicomponent reaction known for its efficiency in generating this important class of heterocyclic compounds. Dihydropyridines are of significant interest in medicinal chemistry, most notably as calcium channel blockers.

Introduction

The Hantzsch reaction is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] This one-pot synthesis provides a straightforward route to 1,4-dihydropyridines, which are precursors to various pyridine derivatives and are themselves biologically active molecules.[1] The use of this compound as the aldehyde component introduces a nitrile-substituted pyridine moiety at the 4-position of the dihydropyridine ring, offering a scaffold for further chemical modification and exploration of pharmacological activity. The electron-withdrawing nature of the cyano group on the pyridine ring is anticipated to influence the electronic properties and biological activity of the resulting dihydropyridine.

Reaction Pathway

The synthesis proceeds via a series of condensation and cyclization reactions. Initially, one equivalent of the β-ketoester reacts with the aldehyde (this compound) in a Knoevenagel condensation. Concurrently, a second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Caption: Hantzsch reaction pathway for the synthesis of a dihydropyridine from this compound.

Experimental Protocol

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol to the flask to dissolve the reactants (approximately 20-30 mL). Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by melting point, NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of diethyl 2,6-dimethyl-4-(2-cyanopyridin-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Yields are based on typical outcomes for Hantzsch reactions involving heterocyclic aldehydes.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Expected Yield (%) | Expected Yield (g) |

| This compound | 132.12 | 10.0 | 1.32 g | - | - |

| Ethyl Acetoacetate | 130.14 | 22.0 | 2.86 g | - | - |

| Ammonium Acetate | 77.08 | 15.0 | 1.16 g | - | - |

| Product | 383.41 | - | - | 85% | 3.26 g |

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of the dihydropyridine derivative.

Caption: Experimental workflow for the synthesis and purification of dihydropyridines.

Disclaimer: This protocol is a general guideline and may require optimization for specific laboratory conditions and reactant purity. Appropriate safety precautions should be taken when handling all chemicals.

References

Application of 5-Formylpicolinonitrile in Multicomponent Reactions for Library Synthesis: A Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

5-Formylpicolinonitrile, a pyridine derivative featuring both a formyl and a nitrile group, presents a unique chemical scaffold with high potential for the synthesis of diverse molecular libraries. Its inherent reactivity makes it an attractive starting material for multicomponent reactions (MCRs), which are highly efficient one-pot processes for generating complex molecules from three or more starting materials. MCRs are a cornerstone of modern drug discovery, enabling the rapid assembly of large, structurally diverse compound libraries for high-throughput screening.

Despite the theoretical potential of this compound as a versatile building block in MCRs, a comprehensive review of publicly available scientific literature reveals a notable absence of specific, well-documented applications in established multicomponent reactions such as the Ugi, Passerini, or Groebke-Blackburn-Bienaymé reactions for the purpose of library synthesis. Extensive searches of chemical databases and scientific journals did not yield detailed experimental protocols, quantitative data on reaction yields, or biological activity of compound libraries derived directly from this compound in a multicomponent fashion.

This lack of available data prevents the creation of a detailed application note with specific experimental protocols and quantitative data tables as requested. The following sections provide a general overview of the potential applications and theoretical workflows for utilizing this compound in MCRs, based on the reactivity of its functional groups.

Theoretical Applications and Potential Signaling Pathways

The formyl group of this compound can readily participate in reactions with amines to form imines, a key intermediate in many MCRs. The electron-withdrawing nature of the pyridine ring and the nitrile group can enhance the reactivity of the aldehyde. The nitrile group can also be involved in subsequent cyclization steps or serve as a handle for further chemical modifications.

The hypothetical products of such MCRs could be screened for activity against a variety of biological targets. For instance, pyridine-containing compounds are known to interact with a wide range of enzymes and receptors. A library of compounds derived from this compound could be valuable in screening campaigns targeting kinases, proteases, or G-protein coupled receptors (GPCRs), which are all critical targets in drug development for numerous diseases, including cancer, inflammatory disorders, and infectious diseases.

Conceptual Experimental Workflow

While specific protocols are not available, a general workflow for developing a multicomponent reaction involving this compound for library synthesis can be conceptualized. This workflow would involve initial reaction discovery and optimization, followed by library synthesis and subsequent biological evaluation.

Caption: Conceptual workflow for library synthesis using this compound.

Hypothetical Signaling Pathway Investigation

A synthesized library could be used to probe various signaling pathways. For example, if screening against a cancer cell line, hits could be further investigated to determine their mechanism of action. This could involve assays to measure inhibition of specific kinases within a signaling cascade, such as the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.

Caption: Potential intervention points for a hypothetical compound library.

Vilsmeier-Haack Formylation of 2-Cyanopyridine: A Detailed Protocol for the Synthesis of 5-Formylpicolinonitrile

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 2-cyanopyridine for the synthesis of 5-Formylpicolinonitrile, a valuable intermediate in medicinal chemistry and materials science. The protocol details the necessary reagents, optimal reaction conditions, and purification methods. Additionally, this note includes a summary of reaction parameters and expected outcomes, alongside a workflow diagram for clarity.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate.[1] While the reaction is highly efficient for electron-rich systems, its application to electron-deficient substrates such as pyridine requires careful optimization of reaction conditions.

This application note specifically addresses the formylation of 2-cyanopyridine, an electron-deficient heterocycle, at the 5-position to yield this compound. This product serves as a key building block in the synthesis of various pharmaceutical and functional organic molecules.

Reaction and Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of DMF and POCl₃. Subsequently, this electrophilic reagent is attacked by the aromatic ring of the substrate. In the case of 2-cyanopyridine, the electrophilic substitution occurs preferentially at the C-5 position, which is the most electron-rich position of the pyridine ring. A final hydrolysis step then converts the resulting iminium salt to the desired aldehyde.

Experimental Protocol

This protocol is based on established methodologies for the Vilsmeier-Haack formylation of pyridine derivatives.

Materials:

-

2-Cyanopyridine (Picolinonitrile)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Reaction with 2-Cyanopyridine: To the freshly prepared Vilsmeier reagent, add a solution of 2-cyanopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 40-45 °C). Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Data Presentation

| Parameter | Value/Condition |

| Reactant | 2-Cyanopyridine |

| Reagents | POCl₃, DMF |

| Stoichiometry | 2-Cyanopyridine : POCl₃ : DMF (1.0 : 1.2 : 3.0) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Reflux (40-45 °C) |

| Reaction Time | 4-6 hours |

| Workup | Aqueous NaHCO₃ quench, DCM extraction |

| Purification | Silica Gel Column Chromatography (Ethyl Acetate/Hexanes) |

| Expected Product | This compound |

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals for the aromatic protons and the aldehyde proton.

-

¹³C NMR: Expected signals for the carbon atoms of the pyridine ring, the nitrile group, and the formyl group.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₇H₄N₂O, M.W. 132.12 g/mol ).[2]

Workflow Diagram

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 2-cyanopyridine.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.

By following this detailed protocol, researchers can effectively synthesize this compound via the Vilsmeier-Haack formylation of 2-cyanopyridine for use in various research and development applications.

References

Application Notes and Protocols for the Synthesis of Fused Pyridine Systems Using 5-Formylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals